molecular formula C6H13NS2 B12405502 Methyl Diethyldithiocarbamate-d3

Methyl Diethyldithiocarbamate-d3

Cat. No.: B12405502
M. Wt: 166.3 g/mol
InChI Key: JYRXPFCUABYLPD-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Diethyldithiocarbamate-d3 is a deuterium-labeled version of Methyl Diethyldithiocarbamate. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C6H10D3NS2 and a molecular weight of 166.32 g/mol . The deuterium labeling makes it particularly useful in various analytical and research applications, especially in the field of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Diethyldithiocarbamate-d3 is synthesized by the reaction of deuterated methylamine with carbon disulfide in the presence of an alkaline base such as sodium hydroxide. The general reaction can be represented as follows:

CD3NH2+CS2+NaOHCD3NCS2Na+H2O\text{CD}_3\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{CD}_3\text{NCS}_2\text{Na} + \text{H}_2\text{O} CD3​NH2​+CS2​+NaOH→CD3​NCS2​Na+H2​O

The reaction is typically carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl Diethyldithiocarbamate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl Diethyldithiocarbamate-d3 involves its ability to chelate metal ions. The compound forms stable complexes with transition metals, which can inhibit various enzymatic activities. This chelation disrupts the normal function of metalloenzymes, leading to the inhibition of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl Diethyldithiocarbamate
  • Sodium Diethyldithiocarbamate
  • Dimethyldithiocarbamate

Uniqueness

Methyl Diethyldithiocarbamate-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .

Properties

Molecular Formula

C6H13NS2

Molecular Weight

166.3 g/mol

IUPAC Name

trideuteriomethyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i3D3

InChI Key

JYRXPFCUABYLPD-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])SC(=S)N(CC)CC

Canonical SMILES

CCN(CC)C(=S)SC

Origin of Product

United States

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